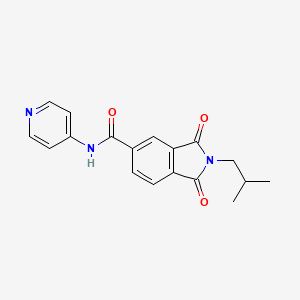

2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide

Description

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-4-3-12(9-15(14)18(21)24)16(22)20-13-5-7-19-8-6-13/h3-9,11H,10H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYXGEINRWLDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

Introduction of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Addition of Isobutyl Group: The isobutyl group can be added through an alkylation reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Core Reactivity of Functional Groups

The compound contains three reactive regions:

-

Isoindole-1,3-dione (phthalimide-like) moiety : Prone to nucleophilic substitution or ring-opening reactions.

-

Pyridinyl carboxamide : May undergo hydrolysis or participate in hydrogen bonding.

-

Isobutyl substituent : Likely inert under standard conditions but may influence steric effects.

Amide Hydrolysis

The pyridinyl carboxamide group could hydrolyze under acidic or basic conditions to form a carboxylic acid derivative:

This reaction is supported by the structural analog 2-Isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid (PubChem CID: 734301), which shares the isoindolinecarboxylic acid backbone .

Nucleophilic Substitution at the Isoindole Dione

The electron-deficient dione moiety may react with nucleophiles (e.g., amines, hydrazines):

| Reagent | Product Formed | Potential Application |

|---|---|---|

| Hydrazine | Hydrazide derivative | Chelation or polymer synthesis |

| Primary amines | Ring-opened amino-substituted compounds | Drug derivatization |

Similar reactivity is observed in 1,3-diamino-2,7-naphthyridines, where amine substitutions lead to rearranged products .

Cycloaddition or Coordination Chemistry

The pyridine ring could participate in:

-

Metal coordination : Acting as a ligand for transition metals (e.g., Pd, Cu).

-

Electrophilic aromatic substitution : If activated, though the electron-withdrawing carboxamide may deactivate the ring.

Structural Analogs and Comparative Reactivity

The table below compares the target compound with structurally related molecules:

Synthetic Considerations

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

- Mechanism of Action : It modulates the activity of specific enzymes and receptors, impacting multiple biological pathways. This interaction makes it a candidate for drug development aimed at treating diseases such as cancer and infections.

- Case Study : In a study published in 2023, derivatives of isoindoline compounds exhibited significant anticancer activity against human tumor cells, demonstrating the potential of this class of compounds in developing new anticancer agents .

Materials Science

2-Isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is also explored for its utility in creating novel materials with unique properties.

- Synthesis and Characterization : The compound can be synthesized through various chemical reactions, leading to materials that exhibit desirable physical and chemical properties.

- Applications : These materials can be used in coatings, polymers, and other industrial applications where specific mechanical or thermal properties are required.

Biological Research

This compound serves as a valuable probe in studying biological pathways and mechanisms.

- Biological Activity : It has been shown to possess antimicrobial and antioxidant properties, making it useful in biological assays to evaluate cellular responses.

- Case Study : Research indicated that certain isoindoline derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibacterial agents.

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Isoindoline Derivative A | 15.72 | |

| Antimicrobial | Isoindoline Derivative B | 0.0478 | |

| Antioxidant | Isoindoline Derivative C | 1.174 |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Isobutyl-1,3-dioxo-N-4-pyridinyl | Isoindoline core with pyridine ring | Diverse biological interactions |

| 2-Isobutyl-N-(4-methyl-2-pyridinyl) | Similar core structure but different substituents | Varying pharmacological effects |

Mechanism of Action

The mechanism of action of 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Carboxamide Linker: Substituting the pyridinylmethyl group with a benzyl group (e.g., N-benzyl derivatives) increases aromaticity and molecular weight (~340–350 g/mol), which may alter binding affinity in receptor-ligand interactions.

Pyridinyl Substituent Variations

Positional Isomerism: N-(3-Pyridinylmethyl) Analogs: Pyridine ring position affects electronic properties. A meta-substituted pyridine (position 3) may reduce basicity compared to the ortho-substituted (position 2) variant in the target compound, influencing pH-dependent solubility . N-(4-Pyridinyl) vs.

Functional Group Comparisons

| Compound | Substituents | LogP | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Target Compound | N-(2-Pyridinylmethyl), Isobutyl | 2.20 | 337.37 | Balanced lipophilicity, thermal stability |

| Analog A | N-Benzyl, Isobutyl | 2.75 | 345.41 | Higher LogP, reduced solubility |

| Analog B | N-(3-Pyridinylmethyl), Methyl | 1.65 | 309.34 | Lower LogP, increased polarity |

Research Implications and Limitations

The target compound’s isobutyl and pyridinylmethyl groups synergize to confer favorable physicochemical properties for drug-like molecules. However, the lack of published biological data (e.g., binding assays, pharmacokinetics) limits direct functional comparisons. Future studies should prioritize:

- Synthetic Modifications : Testing substituents at positions 2 (isoindoline) and N-(pyridinylmethyl) to optimize bioavailability.

- In Silico Modeling : Predicting target binding modes using the compound’s LogP and steric parameters.

Biological Activity

Chemical Identity and Properties

2-Isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide, with the CAS number 709010-98-0, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is , with a molecular weight of approximately 323.35 g/mol. The compound features a complex structure that includes a pyridine ring and an isoindoline moiety, which are known for their pharmacological relevance.

| Property | Value |

|---|---|

| CAS Number | 709010-98-0 |

| Molecular Formula | C18H17N3O3 |

| Molecular Weight | 323.35 g/mol |

| Structure | Structure |

Antioxidant Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antioxidant properties. For instance, compounds synthesized from pyridine-2,5-dicarboxylic acid demonstrated high activity against free radicals, with some showing up to 72.93% inhibition at a concentration of 25 μg/mL against the DPPH radical . This suggests that 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide may share similar antioxidant capabilities due to its structural components.

Enzyme Inhibition Studies

Enzyme inhibition is a crucial aspect of the biological activity of many pharmaceutical compounds. The synthesized derivatives from related structures have shown potent inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Inhibitory constants (K_i) ranged from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.

- Human Carbonic Anhydrases (hCA I and II) : K_i values were reported between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .

These findings highlight the potential of compounds like 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide as inhibitors of critical enzymes involved in various physiological processes.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized novel derivatives from thiosemicarbazide and evaluated their biological activities, including antioxidant and enzyme inhibition properties, providing insights into structure-activity relationships .

- Pharmacological Profiles : Another investigation focused on the pharmacological profiles of pyridine derivatives, emphasizing their potential as therapeutic agents against neurodegenerative diseases due to their AChE inhibitory activities .

Summary of Biological Activities

The biological activities associated with 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Antioxidant | Significant free radical scavenging |

| Enzyme Inhibition | Potent inhibition of AChE and hCA I/II |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide, and how can experimental parameters be optimized?

- Methodological Answer : The synthesis of isoindolinecarboxamide derivatives typically involves multi-step reactions, such as amidation, cyclization, and functional group substitution. For example, analogous compounds (e.g., EP 4 374 877 A2) utilize coupling reactions between isoindoline precursors and pyridinyl amines under controlled conditions (e.g., reflux in DMF with Pd catalysts). Optimization can employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., ANOVA) help identify critical variables for yield enhancement .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are standard for purity assessment. For example, LCMS analysis (m/z [M+H]+) and retention time (1.25 minutes under SQD-FA05 conditions) are used for verification, as seen in similar isoindolinecarboxamide derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves structural features like the pyridinyl and isobutyl moieties.

Q. What functional groups in the compound are most reactive, and how do they influence derivatization?

- Methodological Answer : The 1,3-dioxo-isoindoline core and pyridinyl carboxamide group are primary reactive sites. The dioxo moiety may undergo nucleophilic substitution, while the pyridinyl nitrogen can participate in coordination chemistry. Reactivity studies should use controlled experiments (e.g., pH-dependent hydrolysis or metal-chelation assays) to map stability and derivatization pathways .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing isoindolinecarboxamide derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediates. For instance, ICReDD’s reaction path search methods combine computational and experimental data to predict feasible pathways. This approach reduces trial-and-error experimentation by simulating energy barriers and regioselectivity for reactions like amide coupling .

Q. What experimental strategies resolve contradictions in stability data for isoindolinecarboxamides under varying conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., thermal stress at 40–80°C, oxidative stress with H₂O₂) followed by LCMS and HPLC analysis. Discrepancies in degradation products (e.g., hydrolysis vs. oxidation) require mechanistic studies using isotopic labeling or kinetic profiling .

Q. How can reactor design principles improve scalability of isoindolinecarboxamide synthesis?

- Methodological Answer : Continuous-flow reactors minimize side reactions by precise control of residence time and temperature. For example, CRDC subclass RDF2050112 emphasizes reaction fundamentals and reactor design, advocating for membrane separation technologies to isolate intermediates. Pilot-scale experiments should validate mass transfer and mixing efficiency .

Q. What role do substituents (e.g., pyridinyl vs. phenyl groups) play in modulating the compound’s biological or catalytic activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, replacing the pyridinyl group with phenyl (as in structurally similar compounds) alters electronic properties, which can be quantified via Hammett constants. Biological assays (e.g., enzyme inhibition) or spectroscopic titration (e.g., fluorescence quenching) correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.